16-Epiestriol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-BRKOECIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747701 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221093-41-0 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 16-Epiestriol-d6 and its chemical structure

An In-Depth Technical Guide to 16-Epiestriol-d6: Properties, Structure, and Application as an Internal Standard

Introduction

In the landscape of endocrinology and metabolic research, the precise quantification of steroid hormones is paramount. Among the extensive family of estrogen metabolites, 16-Epiestriol stands out as a significant, naturally occurring steroid.[1] This guide delves into the technical attributes of its deuterated analog, this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document provides a comprehensive overview of the molecule's chemical structure, its physicochemical properties, and its critical application as a gold-standard internal standard in quantitative mass spectrometry. We will explore not only the "what" and "how" but, more importantly, the causal scientific principles that underpin its use in robust bioanalytical methodologies.

Part 1: Physicochemical Properties and Structure

A thorough understanding of a reference material begins with its fundamental chemical and physical characteristics. This section dissects the core molecule and its isotopically labeled counterpart.

The Core Analyte: 16-Epiestriol

16-Epiestriol, a metabolite of estradiol, is an epimer of the more commonly known estriol.[2][3] It is recognized as a human xenobiotic metabolite and has been investigated for its biological activities, including anti-inflammatory properties that notably diverge from the glycogenic effects of other steroids like hydrocortisone.[3][4] Its presence and concentration in biological fluids are of significant interest in various research contexts, from metabolic studies to cancer epidemiology.

The Labeled Analog: this compound

This compound is the stable isotope-labeled (SIL) version of 16-Epiestriol, where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution is the cornerstone of its utility in analytical chemistry, creating a molecule that is chemically identical in behavior but distinct in mass.

Table 1: Comparative Physicochemical Properties

| Property | 16-Epiestriol (Unlabeled) | This compound (Labeled) | Data Source(s) |

| CAS Number | 547-81-9 | 221093-41-0 | [1][4][5] |

| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₁₈D₆O₃ | [4][5] |

| Molecular Weight | ~288.38 g/mol | ~294.42 g/mol | [5][6] |

| Synonyms | Epiestriol, 16β-Hydroxyestradiol | Epiestriol-d6, Actriol-d6 | [1][4][5] |

Chemical Structure

The systematic name for the core structure is (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol.[4] This defines a classic four-ring steroid backbone (estra-1,3,5(10)-triene) with three hydroxyl (-OH) groups. The "16-Epi" designation refers to the specific stereochemistry at the 16th carbon position, where the hydroxyl group is in the beta (β) configuration, as is the hydroxyl group at the 17th position.

The "-d6" in this compound signifies that six specific protons (¹H) in the molecule have been synthetically replaced with deuterons (²H or D). While the exact positions of deuteration can vary by synthesis batch, they are placed on stable, non-exchangeable positions of the carbon skeleton. This mass shift does not materially affect the molecule's chemical reactivity, polarity, or chromatographic behavior.

Sources

- 1. CAS 547-81-9: 16-epiestriol | CymitQuimica [cymitquimica.com]

- 2. 16-EPIESTRIOL | 547-81-9 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 16-Epiestriol | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. splendidlab.in [splendidlab.in]

- 6. 16-Epiestriol | CAS 547-81-9 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 16-Epiestriol-d6

This guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of 16-Epiestriol-d6, a crucial analytical standard for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust and reproducible, offering insights into the strategic considerations underpinning each step of the synthetic process.

Introduction: The Significance of 16-Epiestriol and its Deuterated Analog

16-Epiestriol, a stereoisomer of estriol, is a metabolite of the endogenous estrogen, estrone.[1] It is formed via a 16β-hydroxy estrone intermediate followed by the reduction of the C-17 ketone.[1] While less potent than its 16α-epimer, estriol, 16-epiestriol exhibits unique biological activities, including anti-inflammatory properties without significant glycogenic effects, making it a molecule of interest in various therapeutic areas.[1]

The hexadeuterated analog, this compound, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. Its six deuterium atoms provide a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled compound in complex biological matrices. This is critical for pharmacokinetic studies, metabolic profiling, and clinical diagnostics where accurate quantification is paramount. The molecular formula for this compound is C₁₈H₁₈D₆O₃.[2]

Strategic Approach to Synthesis and Isotopic Labeling

The synthesis of this compound is approached in a two-stage process. First, the unlabeled 16-Epiestriol scaffold is synthesized from a commercially available starting material, estrone. The second stage focuses on the strategic incorporation of six deuterium atoms at specific, stable positions within the molecule. This dual approach allows for optimization of each critical transformation, ensuring high overall yield and isotopic purity.

Part 1: Synthesis of the 16-Epiestriol Backbone

The synthesis commences with estrone, a readily available and cost-effective starting material. The key transformation is the introduction of a hydroxyl group at the 16β position, followed by the stereoselective reduction of the 17-keto group to a 17β-hydroxyl group.

Key Intermediate: 16β-Hydroxyestrone

The formation of 16β-hydroxyestrone is a critical step.[3] This intermediate serves as the immediate precursor to 16-epiestriol.[1] The synthesis of 16β-hydroxyestrone from estrone can be achieved through various methods, often involving electrophilic addition to an enolate intermediate followed by rearrangement.

Stereoselective Reduction of the 17-Keto Group

The reduction of the 17-ketone in 16β-hydroxyestrone to the corresponding 17β-alcohol is a crucial stereochemical step. The choice of reducing agent is paramount to achieving the desired stereochemistry. While many reducing agents can reduce a ketone, achieving high diastereoselectivity for the β-alcohol is essential. Biocatalytic methods, for instance, have been shown to be highly effective in the stereoselective reduction of 17-oxosteroids to 17β-hydroxysteroids.[4] For a laboratory-scale chemical synthesis, careful selection of a chemical reducing agent that favors attack from the less hindered α-face is necessary.

Part 2: Isotopic Labeling Strategy for this compound

The hexadeuteration of 16-Epiestriol is strategically designed to introduce deuterium atoms at positions that are not susceptible to exchange under typical analytical or physiological conditions. The target positions for deuteration are on the aromatic A-ring and at other stable C-H bonds.

Deuteration of the Aromatic Ring

The phenolic A-ring of the estrogen scaffold is amenable to deuterium exchange under acidic or basic conditions in the presence of a deuterium source, such as D₂O. This allows for the incorporation of deuterium atoms at the ortho and para positions to the hydroxyl group. The presence of the phenolic hydroxyl group is crucial for the biological activity of estrogens and also facilitates this exchange reaction.[5][6][7]

Incorporation of Deuterium via Reduction

Sodium borodeuteride (NaBD₄) is a versatile and readily available reagent for introducing deuterium atoms during the reduction of carbonyl groups.[8][9] In the synthesis of this compound, NaBD₄ can be employed in the reduction of the 17-keto group of a deuterated 16β-hydroxyestrone intermediate. This not only achieves the desired stereochemistry but also introduces a deuterium atom at the 17α position.

Experimental Protocols

Synthesis of 16β-Hydroxyestrone from Estrone

-

Rationale: This protocol outlines a plausible route to the key intermediate, 16β-hydroxyestrone, from estrone. The selection of reagents and conditions is based on established steroid chemistry principles.

-

Procedure:

-

Protection of the 3-hydroxyl group: Estrone is first treated with a suitable protecting group, such as a methyl ether, to prevent unwanted side reactions at the phenolic hydroxyl.

-

Formation of the 16-bromo intermediate: The protected estrone is then reacted with a brominating agent, such as N-bromosuccinimide, to introduce a bromine atom at the 16α position.

-

Synthesis of the 16β-hydroxy group: The 16α-bromo intermediate is then treated with a base, such as potassium carbonate, in a suitable solvent system to facilitate an SN2 reaction, inverting the stereochemistry to the desired 16β-hydroxy group.

-

Deprotection: The protecting group at the 3-position is then removed to yield 16β-hydroxyestrone.

-

| Step | Reagent | Solvent | Key Parameters |

| Protection | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux, 4 hours |

| Bromination | N-Bromosuccinimide | THF | 0°C to rt, 2 hours |

| Hydroxylation | K₂CO₃, H₂O | Methanol | Reflux, 6 hours |

| Deprotection | Pyridinium hydrochloride | - | 200°C, 1 hour |

Synthesis of this compound

-

Rationale: This protocol integrates the synthesis of the 16-Epiestriol backbone with the strategic incorporation of six deuterium atoms.

-

Procedure:

-

Aromatic Deuteration of Estrone: Estrone is subjected to acid-catalyzed deuterium exchange using D₂SO₄ in D₂O to introduce three deuterium atoms onto the aromatic A-ring at positions 2, 4, and the phenolic hydroxyl.

-

Synthesis of 16β-Hydroxyestrone-d3: The resulting estrone-d3 is then converted to 16β-hydroxyestrone-d3 following the procedure outlined in the previous section.

-

Stereoselective Reduction and Deuteration: 16β-Hydroxyestrone-d3 is then reduced with sodium borodeuteride (NaBD₄) in a deuterated solvent such as methanol-d₄. This stereoselectively reduces the 17-ketone to the 17β-hydroxyl group and introduces a deuterium atom at the 17α-position. This step, combined with the deuteration of the enolizable positions adjacent to the ketone, can lead to the incorporation of additional deuterium atoms. To achieve hexadeuteration, further deuterium exchange at the C-15 position adjacent to the newly formed 16-hydroxyl group can be facilitated under basic conditions with D₂O.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel followed by recrystallization.

-

| Step | Reagent | Solvent | Key Parameters |

| Aromatic Deuteration | D₂SO₄ | D₂O | 100°C, 24 hours |

| Intermediate Synthesis | (As per previous protocol) | - | - |

| Reduction & Deuteration | NaBD₄ | Methanol-d₄ | 0°C to rt, 1 hour |

| Final Deuterium Exchange | NaOD | D₂O/THF | Reflux, 12 hours |

| Purification | Silica Gel Chromatography | Ethyl acetate/Hexane | Gradient elution |

| Recrystallization | Methanol/Water | - |

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the disappearance of signals corresponding to the protons that have been replaced by deuterium. The integration of the remaining proton signals relative to an internal standard provides a quantitative measure of deuteration.

-

²H NMR: Deuterium NMR provides direct evidence of the positions of deuterium incorporation. The chemical shifts in the ²H NMR spectrum are nearly identical to those in the ¹H NMR spectrum.

-

¹³C NMR: The carbon-13 NMR spectrum is used to confirm the overall carbon skeleton of the molecule. The signals for carbons bonded to deuterium will appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized molecule, confirming its elemental composition and the number of incorporated deuterium atoms.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is employed to study the fragmentation pattern of the molecule. The fragmentation of this compound will show characteristic mass shifts in the fragment ions compared to the unlabeled compound, further confirming the locations of the deuterium atoms.[10][11][12][13]

Visualizing the Synthetic and Analytical Workflow

Synthetic Pathway of this compound

Caption: Synthetic route to this compound from estrone.

Analytical Workflow for Characterization

Caption: Workflow for the purification and analysis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic purity. This guide provides a robust framework for its preparation, from the synthesis of the core steroid structure to the strategic incorporation of deuterium labels. The analytical methods described are essential for the validation of the final product, ensuring its suitability as a high-quality internal standard for demanding research and clinical applications.

References

-

PubChem. (n.d.). 16-Epiestriol. National Center for Biotechnology Information. Retrieved from [Link]

- Gower, D. B. (1974). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Journal of Steroid Biochemistry, 5(5), 501-509.

-

Wikipedia. (n.d.). 16β-Hydroxyestrone. Retrieved from [Link]

- Martín, C., et al. (2021). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. Chemistry – A European Journal, 27(32), 10766-10775.

-

ResearchGate. (n.d.). Formation of 2-, 4-, and 16-hydroxylation pathway estrogen metabolites from parent estrogens. Retrieved from [Link]

- Numazawa, M., & Handa, W. (2006). Reduction of 1,4-dien-3-one Steroids With LiAl2H4 or NaB2H4: Stereospecific Deuterium-Labeling at the c-1alpha Position of a 4-en-3-one Steroid. Chemical & Pharmaceutical Bulletin, 54(4), 554-556.

- Magdzinski, L. J., et al. (1990). X-Ray crystal structure analysis and 13C NMR investigation of estriol 16- and 17-monoglucuronide derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 599-605.

-

ResearchGate. (n.d.). Reduction of 17‐ketosteroids by most chemical reducing compounds yields.... Retrieved from [Link]

-

Wikipedia. (n.d.). 16α-Hydroxyestrone. Retrieved from [Link]

- Numazawa, M., et al. (1997). Mechanistic aspects of rearrangement of 16alpha-hydroxy-17-keto steroids to the 17beta-hydroxy-16-keto isomers. Journal of the Chemical Society, Perkin Transactions 1, (1), 17-22.

- Wang, M., et al. (2017). Regio- and stereoselective reduction of 17-oxosteroids to 17β-hydroxysteroids by a yeast strain Zygowilliopsis sp. WY7905. Steroids, 118, 51-57.

- Penning, T. M., et al. (2006). Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway. Biochemical Journal, 393(Pt 2), 527–536.

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Schering Aktiengesellschaft. (1982). U.S. Patent No. 4,357,278. U.S.

-

Wikipedia. (n.d.). 16β,17α-Epiestriol. Retrieved from [Link]

- Behl, C., et al. (1997). Phenolic A ring requirement for the neuroprotective effects of steroids. Molecular and Cellular Endocrinology, 135(1), 67-73.

- Hopfgartner, G. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Geneva.

- Falk, R. T., et al. (2012). Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women.

- Lee, J. Y., et al. (2003). 3-Methoxymethyl-16β,17β-epiestriol-16β,17β-diyl sulfate. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1852-o1854.

-

Fiehn, O. (n.d.). MS/MS fragmentation. Fiehn Lab. Retrieved from [Link]

- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Oravcová, K., et al. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology, 15, 1326442.

- Oravcová, K., et al. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology, 15, 1326442.

-

ResearchGate. (n.d.). While all three estrogens have at C-3 a phenolic hydroxyl group.... Retrieved from [Link]

-

ResearchGate. (n.d.). Termination, stabilization, and recycling of free-radical by phenolic estrogen derived drugs. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. splendidlab.in [splendidlab.in]

- 3. 16β-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 4. Regio- and stereoselective reduction of 17-oxosteroids to 17β-hydroxysteroids by a yeast strain Zygowilliopsis sp. WY7905 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenolic A ring requirement for the neuroprotective effects of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CAS 15681-89-7: Sodium borodeuteride | CymitQuimica [cymitquimica.com]

- 9. isotope.com [isotope.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uab.edu [uab.edu]

- 12. Fiehn Lab - MS/MS fragmentation [fiehnlab.ucdavis.edu]

- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 16-Epiestriol-d6: Properties and Applications

Foreword

In the landscape of quantitative bioanalysis, particularly in endocrinology and drug development, the pursuit of precision and accuracy is paramount. The use of stable isotope-labeled internal standards in mass spectrometry has become the gold standard for achieving reliable quantification of endogenous molecules in complex biological matrices. This guide provides a comprehensive technical overview of 16-Epiestriol-d6, a deuterated analog of the endogenous estrogen 16-Epiestriol.

This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound in their analytical workflows. We will delve into its fundamental physical and chemical properties, its critical role as an internal standard, and provide practical, field-proven insights into its application. The information herein is designed to not only serve as a technical reference but also to illuminate the causality behind experimental choices, thereby empowering researchers to develop and validate robust analytical methods.

Introduction to 16-Epiestriol and the Imperative of Isotopic Labeling

16-Epiestriol, also known as (16β,17β)-estra-1,3,5(10)-triene-3,16,17-triol, is an endogenous estrogen metabolite of estradiol.[1] As a stereoisomer of estriol, it is a subject of interest in metabolic studies and has been noted for its anti-inflammatory properties.[2] The accurate quantification of such steroid hormones is crucial for understanding physiological and pathological processes.

The inherent variability of sample preparation and the phenomenon of matrix effects in mass spectrometry pose significant challenges to accurate quantification. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that mitigates these issues by employing a stable isotope-labeled version of the analyte as an internal standard.[3] this compound, with six deuterium atoms, serves this purpose. Its chemical behavior is nearly identical to the endogenous analyte, but it is distinguishable by its mass-to-charge ratio. This allows for the correction of analyte loss during sample processing and compensates for ion suppression or enhancement during analysis, leading to highly accurate and precise measurements.[4]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These data are critical for method development, including the preparation of stock solutions and the selection of appropriate analytical conditions.

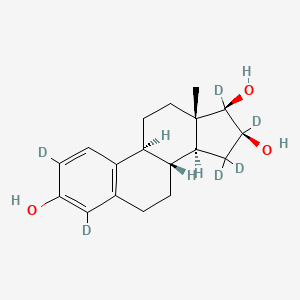

| Property | This compound | 16-Epiestriol (Unlabeled) |

| Chemical Structure | Estrane steroid core with deuterium labels. The exact positions of the six deuterium atoms are not consistently published by suppliers, but are typically on non-exchangeable carbon atoms. |  |

| Molecular Formula | C₁₈H₁₈D₆O₃[5] | C₁₈H₂₄O₃[1] |

| Molecular Weight | 294.42 g/mol [5] | 288.38 g/mol |

| Exact Mass | 294.2103 Da | 288.1725 Da[1] |

| CAS Number | 221093-41-0 | 547-81-9[1] |

| Appearance | Crystalline Solid | Crystalline Solid[6] |

| Solubility | Soluble in ethanol. | Soluble in ethanol, DMSO, and methanol.[6] |

| Storage Conditions | Long-term storage at -20°C is recommended.[7] | Store at -20°C.[7] |

| Stability | Stable under recommended storage conditions. Avoid strong acids, bases, and oxidizing agents. Deuterium labels on non-exchangeable positions are stable; however, exposure to extreme pH can risk back-exchange if labels are on enolizable positions.[8] | Stable under recommended storage conditions. |

Synthesis and Isotopic Purity

The synthesis of deuterated steroids like this compound is a multi-step process. While specific synthesis routes for this particular molecule are not widely published, a common strategy involves the use of deuterium gas (D₂) with a metal catalyst or deuterium oxide (D₂O) as the deuterium source to introduce the labels onto a suitable steroid precursor.[9][10] The selection of the precursor and the reaction conditions are critical to ensure that the deuterium atoms are incorporated at specific, non-exchangeable positions on the steroid backbone.

Isotopic Purity is a critical parameter for an internal standard. It refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic purity is essential to prevent interference with the quantification of the native analyte. The isotopic distribution of this compound should be verified by high-resolution mass spectrometry to ensure the absence of significant contributions from lower-deuterated or unlabeled species.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for the application of this compound. In a typical LC-MS/MS experiment, the molecule is ionized, and the precursor ion is selected and fragmented. The resulting product ions are then detected.

-

Expected Precursor Ion: In negative ion mode electrospray ionization (ESI), the expected precursor ion would be [M-H]⁻ at m/z 293.2.

-

Fragmentation Pattern: The fragmentation of estrogens is complex and can involve cleavages of the D and C rings.[11][12] For this compound, the fragmentation pattern will be similar to that of unlabeled 16-Epiestriol, but the m/z values of the fragments will be shifted depending on the number of deuterium atoms they contain. The specific fragmentation pathway will depend on the location of the deuterium labels. Without definitive information on the labeling positions, a hypothetical fragmentation based on common estrogen fragmentation can be proposed. A key fragment for estrogens is often observed around m/z 183, resulting from cleavages in the C and D rings.[12] If the deuterium labels are on the A and/or B rings, this fragment might remain at m/z 183. If the labels are on the D ring, this fragment's m/z would be shifted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and verifying the positions of the deuterium labels.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. By comparing the spectrum to that of unlabeled 16-Epiestriol, the positions of deuteration can be confirmed. For example, the ¹H NMR spectrum of 16-Epiestriol in DMSO-d₆ shows characteristic signals for its protons.[1] The absence of specific signals in the spectrum of the d6 analog would pinpoint the locations of the deuterium atoms.

-

¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for all 18 carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the corresponding signals in the unlabeled compound.

Application as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as an internal standard in IDMS for the quantification of 16-Epiestriol. The underlying principle of this technique is the addition of a known amount of the labeled standard to the sample at the beginning of the sample preparation process.[3] The ratio of the endogenous analyte to the labeled standard is then measured by LC-MS/MS. Since the analyte and the standard are chemically very similar, they experience the same losses during extraction and the same matrix effects during ionization. Therefore, the ratio of their signals remains constant, allowing for accurate quantification.

Below is a diagram illustrating the workflow of an IDMS experiment.

Experimental Protocol: Quantification of 16-Epiestriol in Human Serum

This protocol is a representative example and should be optimized for specific instrumentation and laboratory conditions.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

16-Epiestriol (Analytical Standard)

-

Human Serum (analyte-free or stripped serum for calibration curve)

-

Methyl tert-butyl ether (MTBE)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 16-Epiestriol and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of 16-Epiestriol by serial dilution of the stock solution with methanol:water (50:50, v/v).

-

Internal Standard Spiking Solution (e.g., 10 ng/mL): Prepare a working solution of this compound in methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of serum sample, calibrator, or quality control into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard spiking solution to each tube and vortex briefly.

-

Allow the samples to equilibrate for 15 minutes at room temperature.

-

Add 1 mL of MTBE to each tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of methanol:water (50:50, v/v).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate 16-Epiestriol from other endogenous compounds.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

MRM Transitions:

-

16-Epiestriol: e.g., m/z 287.2 → [product ion]

-

This compound: e.g., m/z 293.2 → [corresponding product ion] (Note: The specific product ions should be determined by infusing the standards into the mass spectrometer)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of 16-Epiestriol to this compound against the concentration of the calibrators.

-

Determine the concentration of 16-Epiestriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Handling and Storage

Proper handling and storage of this compound are essential to maintain its integrity and ensure the accuracy of experimental results.

-

Storage: Store the solid material and stock solutions at -20°C or lower in tightly sealed containers to prevent degradation and solvent evaporation.[7]

-

Handling: Allow the compound to warm to room temperature before opening to prevent condensation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid compound and its solutions.

-

Solution Stability: The stability of working solutions should be assessed under the intended storage and use conditions. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of endogenous 16-Epiestriol in biological matrices. Its physicochemical properties are nearly identical to its unlabeled counterpart, making it an ideal internal standard for Isotope Dilution Mass Spectrometry. This guide has provided a comprehensive overview of its properties, analytical characterization, and a detailed protocol for its application. By understanding the principles behind its use and adhering to best practices in handling and method validation, researchers can leverage this compound to generate high-quality, reliable data in their studies of estrogen metabolism and related fields.

References

-

A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability. (n.d.). National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 16-Epiestriol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1979). Synthesis of C-19 deuterium labelled steroids. National Center for Biotechnology Information. Retrieved from [Link]

- Zhu, B. T., & Lee, A. J. (2005). Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors. Journal of the American Society for Mass Spectrometry, 16(12), 1892-1904.

-

A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). Texila International Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns following accurate mass analysis at 1 mg mL−1 of estrogen methylpiperazine derivatives displaying common mass fragments. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

Journal of Lipid Research. (n.d.). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental). Retrieved from [Link]

-

ResearchGate. (n.d.). [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry]. Retrieved from [Link]

-

Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1985). Deuterium Labelled Steroid Hormones: Tracers for the Measurement of Androgen Plasma Clearance Rates in Women. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 16β,17α-Epiestriol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Methoxymethyl-16β,17β-epiestriol-16β,17β-diyl sulfate. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Retrieved from [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

Sources

- 1. 16-Epiestriol | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rearrangement and fragmentation of estrogen ether ions: new aspects found with Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. splendidlab.in [splendidlab.in]

- 6. 16-EPIESTRIOL | 547-81-9 [chemicalbook.com]

- 7. 16-Epiestriol | CAS 547-81-9 | LGC Standards [lgcstandards.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: A Comparative Analysis of 16-Epiestriol-d6 and Non-Deuterated 16-Epiestriol in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Steroid Quantification

16-Epiestriol, also known as 16β-hydroxy-17β-estradiol, is a minor endogenous estrogen metabolite of estrone.[1][2] Its clinical and research significance extends from its potential anti-inflammatory properties to its role as a biomarker in various physiological and pathological states.[1][2][3] Accurate quantification of such steroids in complex biological matrices like plasma or urine is a formidable challenge. The analytical hurdles—including sample loss during extraction, matrix-induced ion suppression in mass spectrometry, and instrument variability—necessitate a robust methodology to ensure data integrity.[4][5]

This guide provides a comprehensive technical overview of the use of 16-Epiestriol-d6, a deuterated analog, as an internal standard for the high-precision quantification of 16-Epiestriol. We will explore the fundamental principles that make this approach the gold standard in bioanalysis, delve into the subtle but critical physicochemical differences between the two molecules, and provide a field-proven, step-by-step protocol for implementing this methodology in a modern analytical laboratory.

Part 1: The Fundamental Advantage of a Deuterated Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[6] This is where stable isotope-labeled (SIL) compounds, such as this compound, excel.

By introducing a known quantity of the deuterated standard into the sample at the very beginning of the analytical workflow, it experiences the same processing and analysis conditions as the non-deuterated (endogenous) analyte.[5] Any sample loss during protein precipitation, liquid-liquid extraction, or evaporation will affect both the analyte and the IS proportionally. Similarly, any suppression or enhancement of the ionization signal caused by the biological matrix will impact both compounds equally.[4][7] The mass spectrometer, however, can easily differentiate them based on their mass difference.[5]

The final quantification is therefore based on the ratio of the analyte signal to the internal standard signal. This ratio remains stable and accurate, effectively canceling out most sources of experimental error that would plague other quantification strategies.[8] This principle, known as Isotope Dilution Mass Spectrometry (IDMS) , is considered a definitive method for its high accuracy and precision.[9][10]

Diagram 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Caption: Workflow illustrating how IDMS corrects for errors by using a signal ratio.

Part 2: Physicochemical Properties: 16-Epiestriol vs. This compound

The core difference between the two molecules is the substitution of six hydrogen atoms with deuterium atoms in this compound.[11] Deuterium (²H) is a stable isotope of hydrogen containing one proton and one neutron, making it approximately twice as heavy as protium (¹H). This mass difference is the key to its utility, while its chemical properties remain nearly identical.

| Property | 16-Epiestriol | This compound | Rationale for Significance |

| Molecular Formula | C₁₈H₂₄O₃[2] | C₁₈H₁₈D₆O₃[11][12] | Indicates the elemental composition and isotopic labeling. |

| Molecular Weight | 288.38 g/mol | 294.42 g/mol [11][12] | The mass difference (~6 Da) is easily resolved by mass spectrometers and avoids isotopic crosstalk. |

| CAS Number | 547-81-9[2][13] | 221093-41-0[11][12] | Unique identifiers for sourcing and regulatory tracking. |

| Chromatographic Behavior | Co-elutes with d6 version | Co-elutes with non-d6 version | Co-elution is critical for ensuring both compounds experience the same matrix effects at the same time during LC-MS analysis.[6] |

| Ionization Efficiency (ESI) | Nearly Identical to d6 | Nearly Identical to non-d6 | Ensures that the response factor for both analyte and IS are the same, simplifying quantification.[6] |

The Kinetic Isotope Effect (KIE): A Critical Consideration

While chemically very similar, the C-D bond is stronger and has a lower zero-point energy than the C-H bond.[14] This means that breaking a C-D bond requires more energy and thus proceeds at a slower rate. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[14][15]

In drug metabolism studies, KIE is a powerful tool. If deuterium is placed at a site of metabolic attack (e.g., a position hydroxylated by Cytochrome P450 enzymes), the metabolism at that site can be slowed down.[15][16] However, for its use as an internal standard in bioanalysis, it is crucial that the deuterium labels are placed on metabolically stable positions of the molecule. If the label is lost or exchanged during metabolism, its function as a stable internal standard is compromised. This compound is designed with this in mind, ensuring the labels do not participate in common metabolic reactions, thus preserving its structural integrity throughout the analytical process.

Part 3: A Validated Protocol for Quantification of 16-Epiestriol

This section outlines a robust, step-by-step protocol for the quantification of 16-Epiestriol in human plasma using this compound as an internal standard, designed to meet the stringent requirements of regulatory bodies like the FDA.[17][18]

Diagram 2: Bioanalytical LC-MS/MS Workflow

Caption: Step-by-step sample preparation using protein precipitation.

Step 1: Preparation of Stock and Working Solutions

-

16-Epiestriol Stock (1 mg/mL): Accurately weigh ~10 mg of 16-Epiestriol reference standard and dissolve in 10 mL of methanol.

-

This compound Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the this compound stock solution with 50:50 methanol:water. The final concentration should be chosen to yield a robust MS signal without causing detector saturation.

-

Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the 16-Epiestriol stock solution to cover the desired calibration range (e.g., 10 pg/mL to 10,000 pg/mL).

Causality Note: Preparing separate stock solutions for calibration standards and quality controls is a regulatory requirement to ensure the accuracy of the validation.[18]

Step 2: Preparation of Calibration Curve and Quality Control (QC) Samples

-

Matrix: Use pooled, blank human plasma (screened for interferences).

-

Calibration Standards: Spike small, precise volumes of each calibration working solution into aliquots of blank plasma to create a calibration curve (e.g., 8 non-zero points).

-

QC Samples: Prepare QC samples in blank plasma at a minimum of four levels:

-

LLOQ: Lower Limit of Quantification (the lowest point on the curve).

-

LQC: Low Quality Control (~3x LLOQ).

-

MQC: Medium Quality Control (mid-range of the curve).

-

HQC: High Quality Control (~80% of the highest standard).

-

Trustworthiness Note: The performance of these QC samples during validation and sample analysis determines the acceptability of each analytical run.[19]

Step 3: Sample Extraction (Protein Precipitation)

-

Aliquot 100 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to every tube (except double blanks).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

Expertise Note: Adding the IS at the very beginning ensures it accounts for any variability or loss during the subsequent precipitation and transfer steps.[5] Acetonitrile is an efficient solvent for precipitating plasma proteins while keeping the steroid analyte in solution.

Step 4: LC-MS/MS Conditions (Example)

-

LC System: UPLC/UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization: Heated Electrospray Ionization (HESI), Positive Mode

-

MRM Transitions (Hypothetical):

-

16-Epiestriol: Q1: 271.2 m/z → Q3: 159.1 m/z (loss of water and other fragments)

-

This compound: Q1: 277.2 m/z → Q3: 162.1 m/z

-

Step 5: Method Validation and Acceptance Criteria

The method must be validated according to FDA or other relevant guidelines.[17][18] Key parameters include:

| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA) |

| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS.[20] | Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS.[21] |

| Calibration Curve | Demonstrate relationship between concentration and response. | At least 75% of standards must be within ±15% of nominal value (±20% at LLOQ). Correlation coefficient (r²) > 0.99. |

| Accuracy & Precision | Ensure the method is both correct and reproducible. | For QC samples, intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).[19] |

| Recovery | Measure the efficiency of the extraction process. | While no absolute value is required, recovery should be consistent and reproducible across QC levels.[19][21] |

| Matrix Effect | Assess the impact of the biological matrix on ionization. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Stability | Confirm analyte integrity under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability QCs must be within ±15% of nominal concentration. |

Conclusion

The use of this compound as a stable isotope-labeled internal standard represents the pinnacle of analytical rigor for the quantification of 16-Epiestriol. Its ability to co-elute with the analyte and be distinguished by mass allows it to perfectly compensate for nearly all sources of analytical variability, from sample preparation to instrument response.[4][6] By adhering to a meticulously validated protocol grounded in regulatory guidelines, researchers and drug development professionals can achieve unparalleled accuracy and precision, ensuring the generation of reliable, defensible data for clinical and research applications.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.

- Nwosu, A. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Medical Research.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Shao, L., & Hewitt, M. C. (2010).

- Wikipedia contributors. (n.d.). Epiestriol. Wikipedia.

- Shao, L., & Hewitt, M. C. (2010).

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed.

- U.S. Food and Drug Administration. (2018).

- Cayman Chemical. (n.d.). 16-Epiestriol. Cayman Chemical.

- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.

- Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?.

- BenchChem. (2025).

- National Center for Biotechnology Inform

- U.S. Food and Drug Administration. (n.d.).

- CymitQuimica. (n.d.). CAS 547-81-9: 16-epiestriol. CymitQuimica.

- Gallardo, E. et al. (2014).

- Sigma-Aldrich. (n.d.). 16-Epiestriol. Sigma-Aldrich.

- Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry?. YouTube.

- Novartis. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation.

- CRO SPLENDID LAB. (n.d.). This compound. CRO SPLENDID LAB.

- United States Biological. (n.d.). 011167 this compound CAS: 221093-41-0.

Sources

- 1. Epiestriol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 16-Epiestriol | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. splendidlab.in [splendidlab.in]

- 12. usbio.net [usbio.net]

- 13. CAS 547-81-9: 16-epiestriol | CymitQuimica [cymitquimica.com]

- 14. Portico [access.portico.org]

- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

- 20. researchgate.net [researchgate.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to 16-Epiestriol-d6 for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 16-Epiestriol-d6, a deuterated analog of the endogenous estrogen 16-epiestriol. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled internal standards for quantitative analysis, particularly in the field of mass spectrometry. This document will cover the fundamental principles of its application, sourcing from commercial suppliers, and detailed protocols for its use in bioanalytical assays.

Introduction: The Role of 16-Epiestriol and the Significance of Deuteration

16-Epiestriol is a metabolite of estradiol, an important endogenous estrogen.[1] The study of estrogen metabolism is critical in understanding various physiological and pathological processes, including hormone-dependent cancers. Accurate quantification of these metabolites in biological matrices is therefore of paramount importance.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroid hormones due to its high sensitivity and specificity.[2] A key component of robust quantitative LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, with six deuterium atoms incorporated into its structure, serves as an ideal internal standard for the quantification of endogenous 16-epiestriol.

The rationale for using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. It co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[2] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate correction for sample loss during preparation and for variations in instrument response.

Commercial Sourcing of this compound

A critical first step in any quantitative assay is the procurement of a high-quality, well-characterized internal standard. Several commercial suppliers offer this compound for research purposes. When selecting a supplier, it is imperative to obtain and carefully review the Certificate of Analysis (CoA) to ensure the material meets the stringent requirements of the assay.

Table 1: Potential Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Toronto Research Chemicals (LGC Standards) | A well-established supplier of research chemicals and reference standards.[3][4][5][6][7][8][9][10][11] | |

| Cayman Chemical | Offers a range of biochemicals and research tools.[12][13][14][15][16] | |

| United States Biological | A supplier of a wide array of biological materials.[17][18] | |

| Simson Pharma Limited | A manufacturer and exporter of pharmaceutical impurities and reference standards. | |

| Biosynth | A supplier of a broad range of chemical and biological products.[19] |

Important Note: While these suppliers are potential sources, a specific Certificate of Analysis for this compound was not publicly available at the time of this writing. Researchers must request and scrutinize the lot-specific CoA prior to purchase.

Quality Control and Characterization: A Guide to Interpreting the Certificate of Analysis

The Certificate of Analysis is a critical document that provides essential information about the quality and purity of the standard. As a self-validating system, the CoA should provide the end-user with confidence in the material.[5][20]

Key Parameters on a Certificate of Analysis:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For 16-epiestriol, a purity of ≥93% (HPLC) has been reported for the non-deuterated form.[1] A high chemical purity ensures that the standard is free from other steroids or contaminants that could interfere with the analysis.

-

Isotopic Purity: This is a crucial parameter for a deuterated standard. It indicates the percentage of the material that is the desired deuterated compound versus unlabeled or partially labeled species. High isotopic purity (typically >98%) is essential to prevent cross-talk between the analyte and internal standard signals in the mass spectrometer.[21]

-

Identity Confirmation: The CoA should confirm the structure of the compound, usually through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Concentration (for solutions): If the standard is supplied as a solution, the concentration and the solvent used will be specified. The uncertainty of the concentration should also be provided.[20]

-

Storage Conditions and Stability: The recommended storage temperature and shelf-life are critical for maintaining the integrity of the standard.

Experimental Workflow: Utilizing this compound in LC-MS/MS Analysis

The following sections provide a detailed, step-by-step methodology for the use of this compound as an internal standard in a typical bioanalytical workflow for the quantification of 16-epiestriol in human serum. This protocol is a synthesis of established methods for steroid analysis.[2][22][23]

Preparation of Stock and Working Solutions

Causality: The accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Any errors at this stage will propagate through all subsequent measurements. Using an appropriate solvent and storing the solutions correctly ensures the stability and integrity of the standard.

Protocol:

-

Stock Solution (e.g., 1 mg/mL):

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the entire contents of the vial.

-

Dissolve the weighed standard in a precise volume of a suitable solvent, such as methanol or ethanol, to achieve a final concentration of 1 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C or as recommended by the supplier.

-

-

Working Internal Standard Solution (e.g., 1 ng/mL):

-

Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol or a mixture of methanol and water) to achieve the desired final concentration for spiking into samples.

-

The final concentration of the internal standard should be comparable to the expected endogenous concentration of the analyte in the samples.

-

Store the working solution at 2-8°C for short-term use or at -20°C for long-term storage.

-

Sample Preparation: Extraction of 16-Epiestriol from Serum

Causality: Biological matrices like serum are complex and contain proteins, lipids, and other substances that can interfere with LC-MS/MS analysis. A robust sample preparation procedure is essential to remove these interferences, concentrate the analyte, and improve the reliability of the results. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common and effective methods.[2][24]

Protocol: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment:

-

Thaw serum samples at room temperature.

-

To 200 µL of serum, add a known amount of the this compound working internal standard solution (e.g., 10 µL of a 1 ng/mL solution).[22]

-

Vortex the sample gently.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated serum sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

-

A subsequent wash with a weak organic solvent (e.g., 1 mL of 30% methanol in water) can further remove less polar interferences.[2]

-

-

Elution:

-

Elute the analyte and internal standard from the cartridge with a suitable organic solvent, such as 1 mL of methanol or a mixture of methanol and acetonitrile.[2]

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

-

LC-MS/MS Analysis

Causality: The chromatographic separation is crucial to resolve 16-epiestriol from other isomers and interfering compounds. The mass spectrometric detection provides the necessary sensitivity and specificity for accurate quantification.

Table 2: Example LC-MS/MS Parameters for 16-Epiestriol Analysis

| Parameter | Condition |

| LC System | Agilent 1290 Infinity or equivalent |

| Column | Kinetex 2.6 µm C18, 50 x 3.0 mm or equivalent[2] |

| Mobile Phase A | 0.5 mM Ammonium Fluoride in Water[2] |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the steroids. |

| Flow Rate | 0.5 - 0.8 mL/min[2] |

| Injection Volume | 5 - 50 µL[2][25] |

| Column Temperature | 30 - 40°C[2][25] |

| MS System | SCIEX 7500 Triple Quad or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (Negative mode is often used for estrogens[22]) |

| MRM Transitions | To be optimized for 16-epiestriol and this compound. Precursor ions would be the [M-H]⁻ ions, and product ions would be determined by fragmentation experiments. |

Data Analysis and Quantification

The concentration of 16-epiestriol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). This ratio is then compared to a calibration curve constructed by analyzing a series of calibration standards with known concentrations of 16-epiestriol and a constant concentration of this compound.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for quantitative analysis using this compound.

Caption: The principle of stable isotope dilution analysis with this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of endogenous 16-epiestriol in biological matrices. This guide has provided a comprehensive overview of its sourcing, quality assessment, and a detailed, field-proven protocol for its application in LC-MS/MS analysis. By adhering to the principles of careful standard preparation, robust sample extraction, and validated analytical methods, researchers can achieve high-quality, reliable data in their studies of estrogen metabolism. The ultimate success of any quantitative assay relies on the quality of the reference standards used; therefore, diligent supplier selection and thorough evaluation of the Certificate of Analysis are paramount.

References

- BenchChem. (2025). Application Notes and Protocols for Steroid Panel Analysis in Serum by LC-MS/MS.

- Fan, L., et al. (n.d.). Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization.

- Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research.

- BenchChem. (2025). Application Notes and Protocols for the Use of Estriol-d3 in Clinical Assays.

- Fan, L., et al. (2013). A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum. PMC - PubMed Central.

- Agilent. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS.

- Xu, X., et al. (n.d.). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability.

- Temerdashev, A., et al. (2025). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development.

- LGC Standards. (n.d.). 16-Epiestriol | CAS 547-81-9.

- Handel, D. J. (n.d.).

- Shimadzu Scientific Instruments. (2022, May 5). Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health [Video]. YouTube.

- LGC Standards. (n.d.). Molecular Biology Research Chemicals and Analytical Standards.

- Sigma-Aldrich. (n.d.). 16-Epiestriol >=93 HPLC 547-81-9.

- Sigma-Aldrich. (n.d.). 16-Epiestriol >=93 HPLC 547-81-9.

- Biomol.com. (n.d.). 16-Epiestriol | CAS 547-81-9 | Cayman Chemical.

- Sigma-Aldrich. (n.d.). 16-Epiestriol >=93 HPLC 547-81-9.

- LGC Standards. (n.d.). Certificate of analysis explained.

- Cayman Chemical. (n.d.). CERTIFICATE of ANALYSIS.

- Cayman Chemical. (n.d.). Batch Specific Data and Documents.

- Cayman Chemical. (n.d.). CERTIFICATE of ANALYSIS.

- National Institutes of Health. (n.d.). 16-Epiestriol | C18H24O3 | CID 68929 - PubChem.

- Cayman Chemical. (n.d.). 16-Epiestriol (16-epi Estriol, 16-EpiE3, 16β-hydroxy-17α-Estradiol, NSC 26646, CAS Number: 547-81-9).

- BuyersGuideChem. (n.d.). 16-Epiestriol | 547-81-9.

- LGC Group. (n.d.). Pharmaceutical Reference Standards.

- Biomol.com. (n.d.). Epiestriol-16 | CAS 547-81-9 | United States Biological.

- United States Biological. (n.d.). 011167 this compound CAS: 221093-41-0.

- LGC Standards. (n.d.). 16-Epiestriol | CAS 547-81-9.

- LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing.

- Simson Pharma Limited. (n.d.). 16-Epiestriol | CAS No- 547-81-9.

- Biosynth. (n.d.). 16-Epiestriol | 547-81-9 | FE22724.

- LGC Group. (n.d.). Toronto Research Chemicals.

- LGC Standards. (n.d.). 16-Epiestriol, Ultra Pure (contains less than 0.3% Estriol).

- STERIS. (n.d.). Certificates of Analysis (COA).

- National Institutes of Health. (n.d.). 16-Epiestriol | C18H24O3 | CID 68929 - PubChem.

- LGC Standards. (n.d.). TRC Reference Materials.

- Chromatographic Specialties Inc. (n.d.). Toronto Research Chemicals.

- LGC Standards. (n.d.). Reference Materials, Standards & Testing.

- BenchChem. (2025). Application Notes and Protocols for the Use of Estriol-d3 in Clinical Assays.

- BenchChem. (2025). Application Note & Protocol: Sample Preparation for 17α-Estradiol Sulfate Analysis in Urine.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. phenomenex.com [phenomenex.com]

- 3. 16-Epiestriol | CAS 547-81-9 | LGC Standards [lgcstandards.com]

- 4. Molecular Biology Research Chemicals and Analytical Standards Reference Materials | LGC Standards [lgcstandards.com]

- 5. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]

- 6. 16-Epiestriol | CAS 547-81-9 | LGC Standards [lgcstandards.com]

- 7. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 8. LGC Group [www2.lgcgroup.com]

- 9. 16-Epiestriol, Ultra Pure (contains less than 0.3% Estriol) [lgcstandards.com]

- 10. TRC Reference Materials | LGC Standards [lgcstandards.com]

- 11. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com]

- 12. 16-Epiestriol | CAS 547-81-9 | Cayman Chemical | Biomol.com [biomol.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Epiestriol-16 | CAS 547-81-9 | United States Biological | Biomol.com [biomol.com]

- 18. usbio.net [usbio.net]

- 19. biosynth.com [biosynth.com]

- 20. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 21. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Introduction: The Critical Role of a Certified Internal Standard

An In-Depth Technical Guide to the Certificate of Analysis for 16-Epiestriol-d6

In the landscape of quantitative bioanalysis, particularly in studies involving steroid hormones, the accuracy of measurement is paramount. This compound is the deuterated form of 16-Epiestriol, a metabolite of estradiol. Its primary application in research and drug development is as an internal standard (IS) for mass spectrometry-based assays (e.g., LC-MS/MS).[1][2] The purpose of an internal standard is to correct for variations in sample preparation and instrument response, ensuring that the final calculated concentration of the target analyte (the non-labeled 16-Epiestriol) is accurate and reliable.[3][4]

Because the integrity of the entire quantitative method relies on the quality of the internal standard, its Certificate of Analysis (CoA) is not merely a document; it is the foundational record of its identity, purity, and fitness for purpose. This guide, intended for researchers, analytical scientists, and drug development professionals, deconstructs the CoA for a high-purity standard like this compound. It moves beyond a simple listing of specifications to explain the causality behind the analytical choices and how to interpret the data to ensure the validity of your experimental results.

The Anatomy of a Certificate of Analysis: A Multi-Layered Validation

A CoA for a reference standard is the culmination of a rigorous quality control process, governed by principles of Good Manufacturing Practices (GMP).[5][6] It presents orthogonal analytical data, where each test provides a different piece of the puzzle. Together, these tests build a comprehensive, self-validating profile of the material, confirming its Identity , Purity , Quantity , and Stability .

The following diagram illustrates how different analytical techniques converge to provide a validated certificate of analysis.

Caption: Convergence of analytical techniques to validate the core quality attributes reported on a CoA.

Deconstructing the this compound CoA: A Section-by-Section Analysis

Here, we dissect the typical sections of a CoA for this compound, explaining the significance of each test and its acceptable specifications.

Identification and General Properties

This section provides the basic identifiers for the material, ensuring traceability.

| Parameter | Example Value | Significance |

| Product Name | This compound | Specifies the compound and its isotopic label. |

| Catalog Number | Varies | Unique product identifier from the supplier. |

| Lot Number | Varies | Crucial for batch traceability and quality control.[7] |

| CAS Number | Not Assigned | The Chemical Abstracts Service number for the deuterated version may not exist; the native compound's CAS is 547-81-9.[8] |

| Molecular Formula | C₁₈H₁₈D₆O₃ | Defines the elemental composition, including the six deuterium atoms. |

| Molecular Weight | 294.42 | The calculated molecular weight based on the formula. Used as a primary check in mass spectrometry. |

| Appearance | White to Off-White Solid | A basic physical check. Any deviation could indicate contamination or degradation. |

| Solubility | Soluble in Methanol, Ethanol | Provides practical information for preparing stock solutions. |

| Storage Condition | -20°C, Protect from Light | Essential for maintaining the long-term stability of the standard. |

Analytical Data for Identity, Purity, and Assay

This is the core of the CoA, where instrumental data substantiates the quality claims.

A. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Purpose: To confirm the chemical structure of the molecule. ¹H NMR provides a "fingerprint" of the proton environments within the steroid core.[9][10]

-

What to Look For: The spectrum should be consistent with the known structure of 16-Epiestriol. Key indicators for this compound include the absence of signals corresponding to the positions where deuterium atoms have been substituted. The integration values of the remaining protons should match the expected count.[11] The complex splitting patterns in the steroid region should align with reference spectra.[12]

-

Specification: Conforms to Structure.

B. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the deuterated compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm), providing extremely high confidence in the identity.

-

What to Look For: The spectrum should show a prominent ion corresponding to the expected mass of the deuterated molecule (e.g., [M+H]⁺ at m/z 295.4).

-

Specification: [M+H]⁺ = 295.4 ± 0.2 amu (for nominal mass) or within 5 ppm of theoretical (for HRMS).

A. Chemical Purity by HPLC/UPLC

-

Purpose: To separate and quantify any non-labeled or structurally related chemical impurities.[13][14] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[15]

-

What to Look For: A chromatogram showing a single major peak for this compound. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.

-

Specification: ≥98.0%

B. Isotopic Purity (or Isotopic Enrichment) by Mass Spectrometry

-

Purpose: This is arguably the most critical parameter for a deuterated internal standard. It determines the percentage of the material that is correctly labeled with the desired number of deuterium atoms (in this case, six).[16][17]

-

What to Look For: The mass spectrum is analyzed to determine the distribution of isotopic species. The result confirms that the d6 species is the vast majority, with minimal contribution from d0, d1, d2, etc.[18] High isotopic purity is crucial to prevent interference with the measurement of the natural (d0) analyte.

-

Specification: ≥99 atom % Deuterium.

A. Assay by ¹H qNMR (Quantitative NMR) or Mass Spectrometry

-

Purpose: To determine the exact amount of the this compound compound in the material, accounting for any residual solvents or non-chromatophoric impurities not detected by HPLC. qNMR is a primary ratio method that provides a direct measurement of purity against a certified reference material.

-

What to Look For: A stated value with an associated uncertainty. This value represents the "true" concentration of the standard.

-

Specification: 95.0% - 105.0% (This is often expressed relative to the supplied mass, with uncertainty).

Workflow for CoA Validation and Use

The following protocol outlines the steps a scientist should take upon receiving a new lot of this compound.

Caption: A step-by-step workflow for a researcher to qualify a new lot of an internal standard.

Conclusion: The CoA as a Foundation of Data Integrity

The Certificate of Analysis for this compound is more than a specification sheet; it is the scientific evidence backing the material's suitability as an internal standard. For the researcher, it provides confidence that any variability observed in an assay is due to the experimental samples, not the calibrator. For drug development professionals, a well-characterized standard with a comprehensive CoA is a regulatory expectation and a cornerstone of data integrity.[19][20] By understanding the purpose and interpretation of each analytical test presented, scientists can ensure the accuracy and reproducibility of their quantitative results, from discovery research through to clinical applications.

References

-

Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(5), 418-426. [Link]

-

Dolan, J. (n.d.). Internal Standards: How Does It Work? Crawford Scientific. [Link]

-

Burd, J., & Spratt, H. M. (2014). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of Applied Physiology, 117(8), 933-940. [Link]

-

Kirk, D. N., Toms, H. C., Douglas, C., White, K. A., Smith, K. E., Latif, S., & Hubbard, R. E. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567-1594. [Link]

-